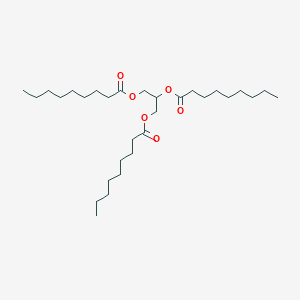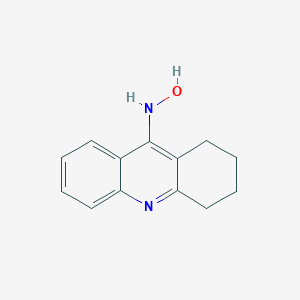
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is a compound with potential applications in scientific research. It belongs to the class of acridine derivatives and has been studied for its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is not fully understood. However, it is believed to act by intercalating into DNA and RNA, causing structural changes that interfere with their normal function. It has also been shown to inhibit enzymes such as topoisomerase and DNA polymerase.
Biochemical And Physiological Effects
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. It has also been shown to have anti-inflammatory properties and to modulate the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. It is also relatively easy to synthesize and has been shown to have a range of biological activities. However, one limitation is its potential toxicity, which must be carefully controlled in lab experiments.
Future Directions
There are many potential future directions for research on 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested as a potential treatment for viral infections such as COVID-19. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
Synthesis Methods
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- involves the reaction of 9-aminoacridine with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential fluorescent probe for DNA and RNA detection.
properties
CAS RN |
118976-89-9 |
|---|---|
Product Name |
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- |
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c16-15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7,16H,2,4,6,8H2,(H,14,15) |
InChI Key |
FEZWDCOULILNQI-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
Other CAS RN |
118976-89-9 |
synonyms |
9-hydroxylamine-1,2,3,4-tetrahydroacridine hydroxylamine-THA THA-hydroxylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



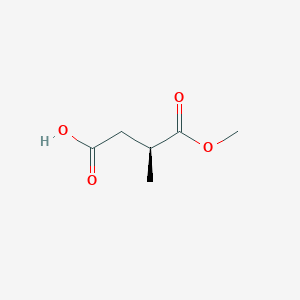
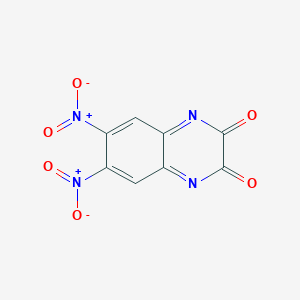
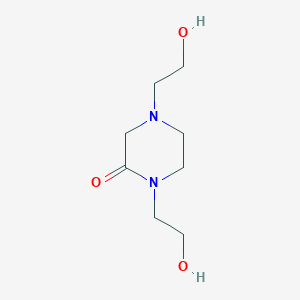
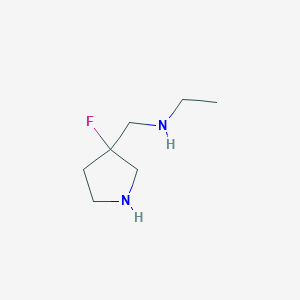
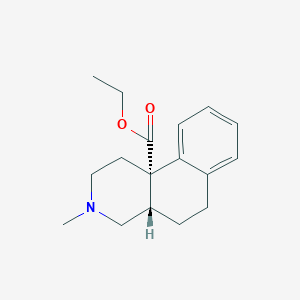
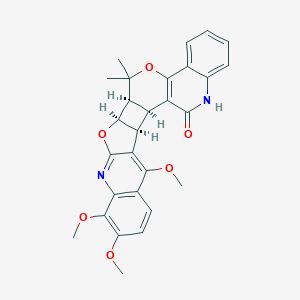
![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

